molecular formula C17H14F3N7O B12241964 5-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile

5-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B12241964
M. Wt: 389.3 g/mol
InChI Key: LEEPUFXKJMHEEC-UHFFFAOYSA-N
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Description

5-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a trifluoromethyl group and a triazolo-pyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the triazolo-pyridazine core. This can be achieved by reacting 3-trifluoromethyl-1,2,4-triazole with appropriate pyridazine derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

5-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-({[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Properties

Molecular Formula

C17H14F3N7O

Molecular Weight

389.3 g/mol

IUPAC Name

5-[3-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxymethyl]pyrrolidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C17H14F3N7O/c18-17(19,20)16-24-23-14-3-4-15(25-27(14)16)28-10-11-5-6-26(9-11)13-2-1-12(7-21)22-8-13/h1-4,8,11H,5-6,9-10H2

InChI Key

LEEPUFXKJMHEEC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1COC2=NN3C(=NN=C3C(F)(F)F)C=C2)C4=CN=C(C=C4)C#N

Origin of Product

United States

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